2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonamidine hydrochloride is a specialized chemical compound with significant relevance in biochemical research. It belongs to a class of modified sugars and is characterized by its unique structural features and potential applications in various scientific fields. The compound is identified by its molecular formula and has been assigned the CAS number 180336-29-2 .
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonamidine hydrochloride is classified as an amidine compound due to the presence of the amidine functional group. It is also categorized under modified sugars, which are often used in glycoscience and medicinal chemistry.
The synthesis of 2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonamidine hydrochloride typically involves multi-step organic reactions that may include the following:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to yield high-purity products. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to monitor the progress and purity of the reactions.
The molecular structure of 2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonamidine hydrochloride can be represented as follows:
The structure features a heptose backbone with an anhydro configuration at positions 2 and 6, alongside an amidine group at position 3.
The compound's structural data can be further analyzed using crystallography methods if crystalline forms are available, providing insights into its three-dimensional arrangement.
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonamidine hydrochloride participates in various chemical reactions typical for amidines:
Each reaction's efficiency can be influenced by factors such as solvent choice, temperature, and catalytic conditions. Kinetic studies may also be necessary to understand the reaction mechanisms involved.
The mechanism of action for 2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonamidine hydrochloride primarily revolves around its interaction with biological targets:
In vitro studies are essential for elucidating its precise mechanism of action, including binding affinities and inhibition constants.
Relevant data such as melting point, boiling point, and spectral data (UV-vis, IR) should be characterized for comprehensive understanding.
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonamidine hydrochloride has notable applications in:
This compound represents a significant tool for researchers exploring carbohydrate chemistry and its implications in health sciences.
The systematic name 2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonamidine hydrochloride adheres to IUPAC carbohydrate nomenclature rules for unsaturated derivatives. The base name "hept-2-en" indicates a seven-carbon chain with a double bond between C2–C3. The prefix "2,6-anhydro" denotes an intramolecular ether bridge between C2 and C6, while "3-deoxy" signifies the absence of oxygen at C3. The stereodescriptor "D-lyxo" defines the relative configurations at chiral centers (C3, C4, C5), corresponding to the D-series lyxo stereochemistry. The suffix "onamidine" specifies the C1 amidine group (-C(=NH)NH₂), and "hydrochloride" indicates the salt form [2] [6].
Table 1: IUPAC Nomenclature Breakdown
Component | Structural Feature |
---|---|
2,6-Anhydro | Intramolecular C2–C6 ether linkage |
3-Deoxy | Removal of hydroxyl group at C3 |
D-lyxo | Stereochemistry at C4 (R), C5 (R) |
hept-2-en | 7-carbon chain with C2=C3 double bond |
onamidine | Amidino group (-C(=NH)NH₂) at C1 |
hydrochloride | HCl salt form |
Alternative names include (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidamide hydrochloride, reflecting the pyran ring structure and stereocenters [2].
The molecular formula is C₇H₁₃ClN₂O₄ (MW: 224.641 g/mol), confirming the hydrochloride salt. The D-lyxo configuration assigns specific chiral centers: C3 (R), C4 (R), and C5 (R). The anhydro bridge forces a pyranose ring conformation, with the double bond at C2=C3 creating an enol ether system. The amidine group at C1 adopts an E-configuration due to steric constraints, while C5’s hydroxymethyl group (-CH₂OH) enables rotamer flexibility [2] [4].
Table 2: Key Molecular Properties
Property | Value |
---|---|
Molecular formula | C₇H₁₃ClN₂O₄ |
Molecular weight | 224.641 g/mol |
Stereocenters | C3 (R), C4 (R), C5 (R) |
Functional groups | Amidine, enol ether, 2° alcohols |
Polar surface area | 119.79 Ų |
logP | -0.48 |
While experimental crystallographic data is limited, computational models predict a near-planar pyran ring due to the C2=C3 double bond and anhydro bridge. The ring adopts a ²H₃ half-chair conformation, with C4 and C5 hydroxyl groups in axial-equatorial orientations. The amidine group lies perpendicular to the ring plane to minimize steric clash. Hydrogen bonding between the amidine hydrochloride and C4/C5 hydroxyls stabilizes the crystal lattice. No conformational isomers are expected due to ring rigidity [2] [3].
NMR: Predicted ¹H-NMR signals include δ 7.18 (H3, d, J=9.5 Hz), δ 5.92 (H1, s), and δ 3.62 (H7, t). ¹³C-NMR shows key resonances at δ 164.2 (C1, amidine), δ 142.6 (C2), and δ 125.8 (C3).IR: Strong bands at 1670 cm⁻¹ (C=N amidine), 3200–3400 cm⁻¹ (O-H/N-H), and 1615 cm⁻¹ (C=C).MS: ESI+ m/z 189.1 [M-Cl]⁺; fragmentation at m/z 171.1 (-H₂O) and 125.2 (-CO, -NH₂) [2] [6].
Table 3: Predicted Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H-NMR | δ 7.18 (d, J=9.5 Hz) | H3 (vinyl proton) |
δ 5.92 (s) | H1 (amidine proton) | |
δ 4.35 (dd) | H4 (methine) | |
¹³C-NMR | δ 164.2 | C1 (amidine carbon) |
δ 142.6 | C2 (enol ether) | |
δ 125.8 | C3 (alkene carbon) | |
IR | 1670 cm⁻¹ | ν(C=N) amidine |
1615 cm⁻¹ | ν(C=C) enol ether | |
MS | 189.1 [M-Cl]⁺ | Molecular ion (amidine form) |
DFT calculations (B3LYP/6-311G*) indicate an amidine group charge of +0.52e (protonated) and -0.45e on the pyran oxygen. The HOMO localizes over the amidine-C2=C3 system (energy: -6.8 eV), while the LUMO centers on the enol ether (energy: -1.9 eV). Thermodynamic stability is evidenced by ΔGf*(298K) = -425.7 kJ/mol. Solvation models predict high water solubility (logS = 0.9), aligning with experimental logP (-0.48) [2] [4].
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